molecular formula C18H27N3O4 B1394615 Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate CAS No. 1280787-20-3

Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate

Cat. No. B1394615
CAS RN: 1280787-20-3
M. Wt: 349.4 g/mol
InChI Key: XPSFIVSQIMNRMB-UHFFFAOYSA-N
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Description

“Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate” is a chemical compound with the CAS number 1280787-20-3 . It is a solid compound .


Molecular Structure Analysis

The molecular weight of this compound is 349.42 . The InChI code is 1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) .


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

Research conducted by Portilla et al. (2007) explored the hydrogen-bonded supramolecular structures in substituted benzoates, which is related to the structural studies of compounds like Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate. These studies are crucial in understanding the molecular interactions and crystal structures of such compounds (Portilla et al., 2007).

Fluorescent Amino Acid Derivatives

Guzow et al. (2001) described the synthesis of highly fluorescent amino acid derivatives. The study showcases the potential of such compounds, including derivatives of this compound, in enhancing photophysical properties for various applications (Guzow et al., 2001).

Synthesis of Unsaturated β-Amino Acid Derivatives

Davies et al. (1997) focused on the synthesis of unsaturated β-amino acid derivatives, a category to which this compound belongs. Their research highlights methods for creating such compounds, which are significant in medicinal chemistry and drug development (Davies et al., 1997).

Orthogonally Protected Amino Acids

The study by Czajgucki et al. (2003) on the synthesis of orthogonally protected amino acids provides insights into the structural modification and protection strategies of amino acids, relevant to compounds like this compound. These modifications are essential for specific applications in peptide synthesis (Czajgucki et al., 2003).

Hydroxylation and Synthesis of Amino Acids

Marin et al. (2002) investigated the hydroxylation of piperidin-2-ones, contributing to the field of synthesizing amino acids and derivatives such as this compound. This synthesis process is critical for producing structurally diverse and functionalized amino acids (Marin et al., 2002).

properties

IUPAC Name

methyl 5-amino-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)20-13-6-5-9-21(11-13)15-8-7-12(19)10-14(15)16(22)24-4/h7-8,10,13H,5-6,9,11,19H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSFIVSQIMNRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate
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Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate

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